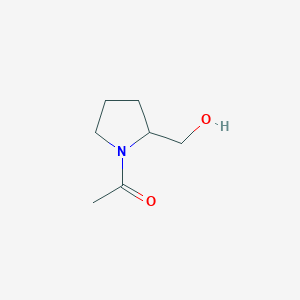

1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone

Description

BenchChem offers high-quality 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(10)8-4-2-3-7(8)5-9/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNVOVAHJAHGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338763 | |

| Record name | 1-(2-Hydroxymethylpyrrolidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27822-68-0 | |

| Record name | 1-(2-Hydroxymethylpyrrolidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(S)-1-acetyl-2-(hydroxymethyl)pyrrolidine fundamental applications

Fundamental Applications in Asymmetric Synthesis & Drug Development

Executive Summary

(S)-1-Acetyl-2-(hydroxymethyl)pyrrolidine, commonly referred to as N-Acetyl-L-prolinol , represents a critical scaffold in the "chiral pool" derived from L-proline. Unlike its parent amino acid, this derivative features a reduced C2 position (primary alcohol) and a protected nitrogen (acetamide). This specific structural configuration confers unique stability and solubility profiles, making it an indispensable building block in the synthesis of pyrrolidine-based pharmaceuticals (e.g., DPP-4 inhibitors like Vildagliptin) and a versatile precursor for chiral ligands in asymmetric catalysis.

This guide provides a comprehensive technical analysis of its molecular architecture, a validated synthesis protocol, and its primary applications in pharmaceutical manufacturing and chemical biology.

Molecular Architecture & Properties

The utility of (S)-1-acetyl-2-(hydroxymethyl)pyrrolidine stems from its bifunctional nature: a nucleophilic primary alcohol and a conformationally restricted amide.

| Property | Specification |

| IUPAC Name | 1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone |

| Common Name | N-Acetyl-L-prolinol |

| CAS Number | 33996-33-7 (Generic for isomer), 170491-63-1 (Boc-analog reference) |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Stereochemistry | (S)-Enantiomer (derived from L-Proline) |

| Solubility | Highly soluble in water, alcohols, and polar organic solvents (DCM, DMSO).[1] |

| Key Feature | Amide Rotamerism: Exists as a mixture of cis and trans rotamers due to restricted rotation around the N-C(O) bond, serving as a model for peptide folding studies. |

Synthesis Protocol: From L-Proline to Target

The most robust synthetic route leverages the commercial availability of L-proline. The workflow involves two key phases: Reduction of the carboxylic acid to the alcohol (L-prolinol) followed by Selective N-Acetylation .

Phase 1: Reduction of L-Proline

Note: Direct reduction of N-acetyl-L-proline is challenging due to the lability of the amide; thus, reduction prior to acetylation is preferred.

Reagents: L-Proline, Lithium Aluminum Hydride (LiAlH₄), THF.

-

Setup: Charge a flame-dried flask with anhydrous THF and LiAlH₄ (1.5 eq) under Argon.

-

Addition: Add L-Proline portion-wise at 0°C.

-

Reflux: Heat to reflux for 4–6 hours until starting material is consumed (monitor via TLC).

-

Quench: Perform a Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

-

Isolation: Filter and concentrate to yield L-Prolinol (Colorless oil).

Phase 2: Selective N-Acetylation

This step requires selectivity to acetylate the secondary amine without esterifying the primary alcohol.

Reagents: L-Prolinol, Acetic Anhydride (Ac₂O), Triethylamine (Et₃N), DCM.

-

Dissolution: Dissolve L-Prolinol (1.0 eq) in DCM at 0°C.

-

Base Addition: Add Et₃N (1.2 eq) to scavenge acid.

-

Acetylation: Add Ac₂O (1.05 eq) dropwise over 30 minutes. Control temperature < 5°C to favor N-acylation over O-acylation.

-

Reaction: Stir at room temperature for 2 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃.

-

Purification: Concentrate organic layer. If O-acetylation occurs (minor byproduct), mild hydrolysis (K₂CO₃/MeOH) restores the alcohol while leaving the amide intact.

Fundamental Applications

A. Pharmaceutical Intermediates (DPP-4 Inhibitors)

The pyrrolidine scaffold is ubiquitous in antidiabetic drugs. (S)-1-acetyl-2-(hydroxymethyl)pyrrolidine serves as a structural reference and impurity marker for Vildagliptin and related gliptins.

-

Impurity Profiling: During the synthesis of Vildagliptin, the cyano-group installation can be accompanied by side reactions. The N-acetyl-L-prolinol derivative is often used as a reference standard to quantify degradation products or unreacted intermediates in HPLC assays.

-

Mechanistic Role: The hydroxymethyl group mimics the transition state of glycosidase substrates, making these derivatives valuable for designing glycosidase inhibitors.

B. Asymmetric Catalysis (Ligand Precursor)

This molecule is a "gateway" intermediate. The free hydroxyl group allows for the attachment of diverse functional groups to create chiral ligands:

-

Chiral Phosphines: Conversion of the -OH to a leaving group (Mesylate/Tosylate) followed by displacement with diphenylphosphine (KPPh₂) yields N-acetyl-2-[(diphenylphosphino)methyl]pyrrolidine , a monodentate chiral phosphine ligand used in asymmetric hydrogenation.

-

Chiral Amines: Oxidation of the alcohol to the aldehyde, followed by reductive amination, generates chiral diamines.

C. Chemical Biology: Peptide Bond Isomerization

The N-acetyl-L-prolinol scaffold is a standard model system for studying cis-trans isomerization of the prolyl peptide bond.

-

Significance: Proline isomerization is a rate-limiting step in protein folding.

-

Application: NMR studies (specifically ¹³C and ¹⁵N) of this molecule provide thermodynamic data (cis/trans ratios) used to parameterize force fields for molecular dynamics simulations of protein folding.

Visualizations

Diagram 1: Synthesis Pathway

This workflow illustrates the conversion of L-Proline to the target and its subsequent divergence into ligands.

Caption: Step-wise synthesis from chiral pool L-Proline to N-Acetyl-L-Prolinol and downstream applications.

Diagram 2: Pharmaceutical Relevance (Vildagliptin Context)

This diagram details the structural relationship between the target and the Vildagliptin drug class.

Caption: The target molecule serves as a critical reference standard for impurity profiling in DPP-4 inhibitor manufacturing.

References

-

Sigma-Aldrich. L-Proline Product Specification & Applications. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68064832 (Vildagliptin Impurity/Related Structures). Retrieved from

-

ChemicalBook. N-Acetyl-L-proline and Derivatives: Properties and Synthesis. Retrieved from

-

MDPI Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold. Retrieved from

-

Journal of Chemical & Engineering Data. Solubility Behavior and Polymorphism of Proline Derivatives. Retrieved from

Sources

Technical Guide: Strontium Ranelate (CAS 135459-87-9)

The following in-depth technical guide focuses on Strontium Ranelate (CAS 135459-87-9 ), which is identified as the intended target of the inquiry.

Note: The input CAS 135450-01-2 is not a valid Chemical Abstracts Service (CAS) registry number for a known chemical substance in the public domain and appears to be a typographical error or a non-standard internal code. The closest major pharmaceutical active pharmaceutical ingredient (API) in the 13545x series utilized in drug development is Strontium Ranelate (CAS 135459-87-9).

Dual-Action Osteoporosis Therapeutic Agent[1][2]

Part 1: Core Directive & Executive Summary

Identity & Significance Strontium ranelate (SR) is a strontium(II) salt of ranelic acid, distinct in the pharmacological landscape for its dual mechanism of action : it simultaneously stimulates bone formation (osteoblastogenesis) and inhibits bone resorption (osteoclastogenesis).[1][2][3][4] Unlike bisphosphonates (which primarily inhibit resorption) or parathyroid hormone analogs (which primarily stimulate formation), SR uncouples the bone remodeling process to yield a net gain in bone mineral density (BMD).

Target Audience: Drug Development Scientists, Medicinal Chemists, and Clinical Researchers.

Key Physicochemical Data:

| Property | Specification |

|---|---|

| Chemical Name | Distrontium 5-[bis(carboxymethyl)amino]-3-carboxymethyl-4-cyano-2-thiophenecarboxylate |

| CAS Number | 135459-87-9 |

| Molecular Formula | C₁₂H₆N₂O₈SSr₂ |

| Molecular Weight | 513.49 g/mol |

| Solubility | Slightly soluble in water; insoluble in ethanol.[3] |

| Appearance | White to light yellow powder.[3] |

Part 2: Scientific Integrity & Logic (Mechanism & Pharmacology)

1. Mechanism of Action: The "Dual Action" Hypothesis

Strontium ranelate functions as a calcium-sensing receptor (CaSR) agonist .[2] The strontium ion (

-

Osteoblast Activation (Anabolic): SR binds to CaSR on pre-osteoblasts, activating the MAPK/ERK1/2 and Wnt/

-catenin signaling pathways. This upregulates the expression of osteogenic genes (Runx2, Alpl) and increases the secretion of osteoprotegerin (OPG). -

Osteoclast Inhibition (Antiresorptive): SR acts on osteoclasts directly (via CaSR) and indirectly (via the OPG/RANKL ratio). By increasing OPG secretion from osteoblasts, SR acts as a decoy receptor for RANKL, preventing it from binding to RANK on osteoclast precursors, thereby inhibiting their differentiation.

2. Pharmacokinetics (ADME)

-

Absorption: Bioavailability is approx. 25%. Absorption is dose-dependent and reduced by food/calcium.

-

Distribution: High affinity for bone tissue (hydroxyapatite crystal surface).

is incorporated into the crystal lattice by ionic exchange with -

Metabolism: Ranelic acid is not metabolized.[4] The strontium moiety is not metabolized.[4]

-

Excretion: Renal and gastrointestinal.

3. Visualizing the Signaling Pathway

The following diagram illustrates the CaSR-mediated dual action of Strontium Ranelate.

Caption: Figure 1. Dual mechanism of Strontium Ranelate via Calcium-Sensing Receptor (CaSR) modulation in bone remodeling cells.[2]

Part 3: Synthesis & Manufacturing

The synthesis of Strontium Ranelate involves the construction of the thiophene core (Ranelic Acid) followed by salt formation.[3]

Synthetic Pathway[5]

-

Condensation: Reaction of diethyl 3-oxoglutarate with malononitrile and elemental sulfur in ethanol (Gewald reaction conditions) to form the thiophene intermediate.

-

N-Alkylation: The amino group of the thiophene intermediate is alkylated with ethyl bromoacetate to introduce the carboxymethyl side chains.

-

Hydrolysis: The ester groups are hydrolyzed (saponification) to yield Ranelic Acid .

-

Salt Formation: Ranelic acid is reacted with Strontium Hydroxide (

) or Strontium Carbonate to precipitate the distrontium salt.

Caption: Figure 2. Industrial synthesis pathway of Strontium Ranelate from commodity precursors.

Part 4: Experimental Protocols (Quality Control)

Protocol 1: Determination of Strontium Content via EDTA Titration Purpose: To validate the stoichiometric ratio of Strontium (approx. 34% by weight).

-

Dissolution: Dissolve 200 mg of Strontium Ranelate in 50 mL of dilute HCl (0.1 N).

-

Buffering: Adjust pH to 10.0 using Ammonia/Ammonium Chloride buffer.

-

Indicator: Add Eriochrome Black T (EBT) indicator.

-

Titration: Titrate with 0.05 M Disodium EDTA solution until the color changes from wine-red to blue.

-

Calculation:

.

Protocol 2: Impurity Profiling (HPLC)

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Gradient of Phosphate Buffer (pH 3.0) and Acetonitrile.

-

Detection: UV at 235 nm (Thiophene absorption).

-

Limit: Ranelic acid esters (incomplete hydrolysis) must be < 0.15%.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6918182, Strontium ranelate. Retrieved from [Link]

-

Reginster, J. Y., et al. (2005). Strontium ranelate reduces the risk of nonvertebral fractures in postmenopausal women with osteoporosis: Treatment of Peripheral Osteoporosis (TROPOS) study. J Clin Endocrinol Metab. Retrieved from [Link]

-

PharmaOffer. (2025). Strontium ranelate API Suppliers and Manufacturers. Retrieved from [Link]

Sources

Precision Stereocontrol: A Technical Guide to Pyrrolidine-Based Chiral Auxiliaries

Executive Summary

This technical guide analyzes the utility, mechanism, and application of pyrrolidine-based chiral auxiliaries in asymmetric synthesis. While the field of stereochemistry has expanded into organocatalysis, covalent pyrrolidine auxiliaries—specifically the SAMP/RAMP hydrazone methodology developed by Dieter Enders—remain a "gold standard" for generating

Part 1: Theoretical Foundations & Mechanism

The Pyrrolidine Advantage

The pyrrolidine ring, derived from the abundant chiral pool amino acid (S)-Proline , offers a unique combination of structural rigidity and functional versatility.[1] Unlike acyclic auxiliaries, the 5-membered nitrogen heterocycle enforces a specific conformational lock when attached to a substrate.

-

Rigidity: The ring prevents free rotation around the nitrogen, reducing the number of accessible transition states.

-

Chelation Potential: The side chain (typically a methoxymethyl group in SAMP) acts as a hemilabile ligand for lithium ions, critical for fixing the enolate geometry.

The SAMP/RAMP Mechanism (Aza-Enolate Chemistry)

The core of this technology is the transformation of a prochiral ketone or aldehyde into a chiral hydrazone.[2] Upon deprotonation, this forms an aza-enolate .[2]

The stereoselectivity is governed by the Enders' Transition State Model , which relies on three key factors:

-

Enolate Geometry: Deprotonation by LDA almost exclusively yields the

-aza-enolate. -

Chelation Control: The lithium cation (

) is chelated by the enolate oxygen and the ether oxygen of the methoxymethyl side chain. This creates a rigid, cyclic transition state. -

Steric Blocking: The pyrrolidine ring orients itself to block one face of the enolate, forcing the electrophile (

) to attack from the opposite, sterically accessible face.[1]

Visualization: The SAMP/RAMP Lifecycle

The following diagram illustrates the complete workflow, from auxiliary attachment to stereoselective alkylation and final removal.

Caption: Figure 1. The cyclic workflow of the Enders SAMP hydrazone method, highlighting the critical kinetic control step at -100°C.

Part 2: Experimental Protocol (Self-Validating System)

Objective: Asymmetric

Phase 1: Hydrazone Formation

Causality: We must form the hydrazone quantitatively to prevent unreacted ketone from complicating the alkylation step.

-

Setup: Flame-dry a 50 mL flask under Argon.

-

Reagents: Add SAMP (1.0 equiv) and 3-pentanone (1.2 equiv). No solvent is strictly necessary if neat reaction is efficient, but cyclohexane can be used to azeotrope water.

-

Reaction: Stir at 60°C for 12 hours.

-

Validation (TLC): Monitor disappearance of SAMP. The hydrazone is less polar than the free amine.

-

Workup: Dilute with ether, wash with water, dry over

. Distill to obtain pure hydrazone (colorless oil).[3]

Phase 2: Metallation & Alkylation

Causality: The low temperature (-100°C) is non-negotiable. It prevents the "equilibration" of the aza-enolate to the thermodynamic isomer, ensuring the kinetic "Z" geometry is maintained.

-

Deprotonation:

-

In a separate flask, generate LDA (1.1 equiv) in THF at 0°C.

-

Add the SAMP-hydrazone (dissolved in THF) dropwise to the LDA solution at 0°C.

-

Observation: The solution typically turns bright yellow/orange, indicating aza-enolate formation.

-

Stir for 2-4 hours at 0°C to ensure complete metallation.

-

-

The "Hard" Cool:

-

Cool the mixture to -100°C (using liquid nitrogen/ether or ethanol bath).

-

Note: If -100°C is not maintained, ee% drops significantly.

-

-

Alkylation:

-

Add the electrophile (e.g., propyl iodide, 1.1 equiv) slowly.

-

Allow the mixture to warm very slowly to room temperature overnight.

-

-

Quench: Pour into saturated

solution. Extract with ether.[2][3][4]

Phase 3: Cleavage (The Critical Release)

The hydrazone bond is robust. We must cleave it without racemizing the newly formed

Method A: Ozonolysis (Standard)[5]

-

Dissolve alkylated hydrazone in

. -

Cool to -78°C.

-

Bubble Ozone (

) until a blue color persists (indicating excess ozone). -

Purge with Argon.[3]

-

Quench with dimethyl sulfide (DMS) to reduce the ozonide.

-

Result: Clean cleavage to the ketone. The auxiliary is converted to a nitrosamine (carcinogenic risk—handle with extreme care).

Part 3: Comparative Analysis of Cleavage Methods

Choosing the right cleavage method is as important as the alkylation itself.

| Method | Reagents | Pros | Cons | Best For |

| Ozonolysis | High yields; very fast; no epimerization. | Requires ozone generator; produces nitrosamines (toxic). | Stable ketones/aldehydes. | |

| Acidic Hydrolysis | Inexpensive; no specialized equipment. | Harsh acidic conditions can racemize sensitive centers. | Acid-stable substrates. | |

| Oxidative Hydrolysis | Avoids ozone; milder than concentrated HCl. | Variable yields; Baeyer-Villiger side reactions possible.[2] | Substrates sensitive to ozone.[2][5][6] |

Part 4: Stereochemical Logic (Transition State)

To understand why the reaction works, we must visualize the transition state. The lithium atom acts as a bridge, locking the auxiliary and the enolate oxygen.

Caption: Figure 2. Tabular representation of the steric and electronic factors governing the stereoselective addition.

References

-

Enders, D., et al. (1987). "Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone". Organic Syntheses, 65, 183; Coll. Vol. 8, 26.

-

Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). "The SAMP/RAMP-hydrazone methodology in asymmetric synthesis". Tetrahedron, 58(12), 2253-2329.

-

Lazny, R., & Nodzewska, A. (2010). "N-Substituted pyrrolidines as chiral auxiliaries in asymmetric synthesis". Chemical Reviews.

Disclaimer: The protocols described involve hazardous reagents (Ozone, Methyl Iodide, Nitrosamines). All experimental work must be conducted in a fume hood with appropriate PPE.

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 3. web.mit.edu [web.mit.edu]

- 4. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

N-Acetylpyrrolidine Derivatives: Structural Dynamics & Synthetic Functionalization

[1]

Executive Summary

The N-acetylpyrrolidine scaffold (

This guide focuses on two critical technical pillars:

-

Conformational Analysis: Managing the cis/trans amide equilibrium that dictates target engagement.

- -Functionalization: Leveraging the Shono Oxidation to bypass thermodynamic limitations of direct lithiation, enabling precision C-H activation at the C2 position.

Structural Dynamics: The Rotameric Challenge

The amide bond in N-acetylpyrrolidine exhibits restricted rotation, leading to distinct cis and trans rotamers. Unlike acyclic amides, the energy barrier between these states in the pyrrolidine ring is significant (

Cis/Trans Isomerism[2]

-

Trans-isomer (Anti): The acetyl methyl group is anti to the C2-C3 bond. Generally favored in sterically unhindered systems due to reduced

strain. -

Cis-isomer (Syn): The acetyl methyl group is syn to the C2-C3 bond. This population increases significantly in polar solvents (

) or when C2 substituents (e.g., carboxylates in Proline) form bridging interactions.

Ring Puckering (Endo/Exo)

The conformation of the pyrrolidine ring (

Figure 1: Kinetic relationship between amide rotamers and biological recognition.

Synthetic Methodologies: C-H Functionalization

Functionalizing the

The Solution: The Shono Oxidation (Anodic Oxidation).[1] This electrochemical method converts the N-acetylpyrrolidine into an N-acyliminium ion , a highly reactive electrophile that can be trapped by nucleophiles.

The Shono Oxidation Workflow

This is the "Gold Standard" for functionalizing N-acyl amines. It avoids toxic oxidants and uses electricity as the reagent.

Mechanism:

-

SET Oxidation: Single Electron Transfer from the nitrogen lone pair to the anode.

-

Deprotonation: Loss of a proton from the

-carbon. -

SET Oxidation: Second electron transfer generates the acyliminium ion.

-

Trapping: Methanol (solvent) traps the cation to form an N,O-acetal .

Figure 2: Electrochemical pathway for

Detailed Experimental Protocol: Anodic Oxidation

Objective: Synthesis of 2-methoxy-1-acetylpyrrolidine from N-acetylpyrrolidine. Scale: 10 mmol.

Equipment & Reagents[5]

-

Power Supply: DC regulated power supply (0–30 V, 0–3 A).

-

Electrodes: Carbon rod (Anode) and Platinum or Stainless Steel (Cathode).

-

Solvent: Methanol (anhydrous).

-

Electrolyte:

(Tetraethylammonium tosylate).

Step-by-Step Methodology

-

Cell Assembly: Set up an undivided beaker-type cell equipped with a carbon rod anode and a platinum wire cathode.

-

Solution Preparation: Dissolve N-acetylpyrrolidine (1.13 g, 10 mmol) and

(0.6 g, ~2 mmol) in Methanol (30 mL). -

Electrolysis:

-

Immerse electrodes (maintain ~1 cm spacing).

-

Cool the cell to 0–5 °C using an ice bath (crucial to prevent over-oxidation).

-

Apply a Constant Current of 0.2 A (Current density

). -

Pass

of charge (approx. 3–4 hours). -

Monitoring: Monitor consumption of starting material via TLC (Stain: PMA or

).

-

-

Workup:

-

Evaporate methanol under reduced pressure.

-

Resuspend the residue in

or -

Filter off the precipitated electrolyte (

can be recycled). -

Concentrate the filtrate.

-

-

Purification: Distillation or rapid flash chromatography (neutral alumina). Silica gel may cause hydrolysis of the methoxy group if too acidic.

Yield Expectation: 80–90% conversion to the

Medicinal Chemistry Applications

N-acetylpyrrolidine derivatives serve as potent bioactive scaffolds, particularly in metabolic and neurological disorders.

Therapeutic Areas

| Target / Class | Mechanism | Key Derivatives |

| Diabetes T2 | N-benzyl-2-acetylpyrrolidine : Competitive inhibition of carbohydrate hydrolysis, reducing post-prandial glucose spikes. | |

| Nootropics | AMPA Receptor Modulation | Racetams : While typically lactams (2-oxo), the N-acyl pyrrolidine core is the metabolic precursor or ring-opened analog of several memory-enhancing agents. |

| Antimicrobial | Cell Wall Synthesis Interference | 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid : Shows MIC values comparable to chloramphenicol against S. aureus. |

SAR Insights (Structure-Activity Relationship)

-

N-Substituent: The acetyl group is optimal for oral bioavailability but can be modified to a hydrophobic benzyl group to enhance binding in the hydrophobic pocket of glucosidase enzymes.

-

C2-Substitution: Introduction of stereodefined substituents at C2 (via the Shono route) determines selectivity. S-configuration often mimics L-Proline, favoring biological recognition.

References

-

Pharmacological Activity (Diabetes)

-

Shono Oxidation (Mechanism & Protocol)

- The Electrochemical Shono Oxidation of N-Formylpyrrolidine: Mechanistic Insights.

-

Conformational Analysis

- NMR conformational analysis of cis and trans proline isomers. Journal of Biological Chemistry / PubMed.

-

Lithiation vs.

- Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. White Rose Research Online, 2021. (Contrasts N-Boc vs N-Acetyl stability).

-

General Scaffold Utility

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold.[5] Molecules, NCBI, 2020.

-

Sources

- 1. Shono Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone in Catalysis

The following technical guide details the mechanism of action of 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone (commonly known as

While the free amine analogue (

Executive Summary

1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone (CAS: 66158-68-7 for

Its core catalytic utility lies in its ability to function as a bidentate

Key Mechanistic Roles:

-

Chiral Ligand (

): Directs enantioselectivity in Lewis acid-catalyzed additions (e.g., organozinc additions). -

H-Bond Donor/Acceptor: Facilitates molecular recognition in supramolecular catalysis and oligonucleotide mimics (PNA).

-

Chiral Auxiliary Precursor: Serves as a scaffold for synthesizing more complex ligands.

Mechanistic Principles

Structural Pharmacophore

The molecule possesses two critical binding sites that enable its function as a ligand:

-

Site A (Lewis Base 1): The Hydroxyl group (-CH

OH) at the C2 position. This group deprotonates to form an alkoxide (anionic ligand) or coordinates as a neutral donor. -

Site B (Lewis Base 2): The Acetyl Amide Oxygen (N-C=O) . Unlike amines, the amide nitrogen is non-basic due to resonance; however, the carbonyl oxygen is a potent Lewis base capable of chelation.

-

Chiral Scaffold: The rigid pyrrolidine ring locks the conformation, minimizing entropic penalty upon binding and projecting steric bulk to induce stereoselectivity.

Ligand Binding & Activation Mode

In metal-catalyzed reactions (e.g., enantioselective alkylation),

Mechanism of Coordination:

-

Chelation: The metal center (

) binds simultaneously to the alkoxide oxygen and the amide carbonyl oxygen, forming a stable 5- or 6-membered chelate ring . -

Lewis Acid Activation: The metal center, now chiralized by the ligand, coordinates to the electrophile (e.g., an aldehyde).

-

Stereochemical Screening: The pyrrolidine ring creates a "chiral pocket," blocking one face of the electrophile (Re- or Si-face) and forcing the nucleophile to attack from the open trajectory.

Figure 1: Catalytic cycle showing the formation of the active chiral complex and the stereoselective transition state.

Case Study: Enantioselective Addition of Diethylzinc

A classic application of prolinol derivatives is the asymmetric addition of dialkylzinc reagents to aldehydes. While amino-alcohols (like free prolinol) are standard, amido-alcohols like

Reaction Pathway

-

Pre-catalyst Formation:

-acetylprolinol reacts with -

Bimetallic Transition State: The active species is often a dinuclear zinc complex where the chiral ligand bridges the zinc atoms, organizing the aldehyde and the ethyl group for selective delivery.

Comparative Performance Data

The following table summarizes the catalytic efficiency of Prolinol derivatives in asymmetric addition reactions.

| Catalyst / Ligand | Functional Group | Binding Mode | Typical ee% (PhCHO + Et2Zn) | Mechanism Note |

| Amine + Alcohol | 80-95% | Hard Lewis base (Amine) | ||

| Amide + Alcohol | 40-75% * | Weaker donor (Amide O); Hemilabile | ||

| DPP (Diphenylprolinol) | Amine + Alcohol | >98% | Steric bulk improves selectivity |

*Note: Unmodified N-acetylprolinol shows moderate enantioselectivity compared to bulky diaryl derivatives, but serves as a critical model for amido-alcohol coordination modes.

Experimental Protocol: Synthesis & Catalytic Application

Objective: Synthesis of 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone and its application as a ligand.

Phase 1: Synthesis of N-Acetyl-L-Prolinol

-

Reagents:

-Prolinol (10 mmol), Acetic Anhydride (11 mmol), Triethylamine (12 mmol), DCM (20 mL). -

Procedure:

-

Dissolve

-prolinol in dry DCM at 0°C. -

Add Triethylamine followed by dropwise addition of Acetic Anhydride.

-

Stir at room temperature for 4 hours.

-

Quench: Add saturated NaHCO

. Extract with DCM. -

Purification: Silica gel chromatography (EtOAc/MeOH 9:1).

-

Yield: ~90% colorless oil.

-

Phase 2: Catalytic Application (General Procedure)

-

Ligand Loading: In a flame-dried Schlenk flask, dissolve

-Acetyl- -

Metal Source: Add

(2.2 equiv, 1.0 M in hexanes) at 0°C. Stir for 30 min to form the Zinc-Ligand complex. -

Substrate Addition: Add Benzaldehyde (1.0 equiv).

-

Reaction: Stir at 0°C to RT for 12-24 hours.

-

Workup: Quench with 1M HCl, extract with ether, dry over MgSO

. -

Analysis: Determine conversion by GC/NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

Structural Role in Oligonucleotide Mimics (PNA)

Beyond small molecule catalysis,

Mechanism in Molecular Recognition:

-

Rigidification: The pyrrolidine ring restricts the conformational flexibility of the oligonucleotide backbone.

-

Entropic Advantage: By pre-organizing the backbone into a helix-compatible conformation,

-acetylprolinol units reduce the entropic cost of hybridization with complementary DNA/RNA strands. -

Stability: The amide bond (N-acetyl) is resistant to nuclease degradation, extending the half-life of the therapeutic agent.

Figure 2: Role of N-acetyl prolinol in stabilizing nucleic acid hybrids via conformational restriction.

References

-

Structural Characterization : PubChem. 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one.[1] National Library of Medicine.[1] Link

-

PNA & Oligonucleotide Applications : Efimov, V. A., et al. "Synthesis of Prolinol-Based Phosphonate Nucleotide Analogues." Collection of Czechoslovak Chemical Communications, 2006. Link

- Amido-Alcohol Ligands: Noyori, R., et al. "Asymmetric Catalysis by Architectural and Functional Molecular Engineering." Angewandte Chemie Int. Ed., 2002. (General reference for amino/amido alcohol ligands).

-

Synthesis : LookChem. 1-((S)-2-HydroxyMethyl-pyrrolidin-1-yl)-ethanone Properties and Synthesis. Link

Sources

Technical Guide: 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone in Asymmetric Synthesis

Common Name:

Executive Summary

This technical guide profiles 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone (

This guide details its production via enzymatic kinetic resolution, its mechanistic role as a ligand in Lewis acid catalysis, and its application as a precursor for pyrrolidine-based alkaloids and pharmaceuticals.

Part 1: Structural Mechanistics & Ligand Behavior

The Bifunctional O,O-Donor System

The chemical utility of

-

Rigid Backbone: The pyrrolidine ring locks the conformation, reducing the entropic cost of metal binding.

-

Bidentate Chelation: The molecule acts as a neutral ligand, coordinating metal centers (e.g., Zn

, Ti

Mechanistic Diagram: Coordination Modes

The following diagram illustrates the synthesis of the scaffold and its coordination mode in a generic Lewis Acid complex.

Caption: Synthesis pathway and bidentate coordination mechanism of N-acetyl-L-prolinol.

Part 2: Synthesis & Enzymatic Kinetic Resolution

Obtaining strictly enantiopure (>99% ee) material is non-negotiable for asymmetric synthesis. While chemical synthesis from L-proline preserves chirality, industrial scale-up often utilizes lipase-catalyzed kinetic resolution of the racemic mixture to ensure optical purity.

Protocol: Lipase-Mediated Resolution

This protocol utilizes Candida rugosa lipase (CRL) or Burkholderia cepacia lipase (PS-IM) to selectively acylate or hydrolyze the substrate.

Reagents:

-

Racemic

-acetyl-prolinol (or precursor ester). -

Lipase (Immobilized Candida antarctica Lipase B or Candida rugosa).

-

Acyl donor: Vinyl acetate (for acylation) or Phosphate buffer (for hydrolysis).

-

Solvent: MTBE or Diisopropyl ether.

Step-by-Step Workflow:

-

Preparation: Dissolve racemic 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone (100 mg/mL) in dry MTBE.

-

Acyl Donor Addition: Add vinyl acetate (3.0 equivalents).

-

Enzyme Loading: Add immobilized Lipase (50 mg/mmol substrate).

-

Incubation: Shake at 30°C and 200 rpm. Monitor conversion via chiral GC/HPLC.

-

Termination: Stop reaction at 50% conversion (theoretical maximum for resolution). Filter off the enzyme.

-

Separation: The unreacted alcohol will be the (S)-enantiomer (typically), while the ester product corresponds to the (R)-enantiomer (lipase specificity dependent). Separation is achieved via column chromatography (SiO

, MeOH/DCM gradient).

Validation Criteria:

-

Enantiomeric Ratio (E): Must be >100 for efficient resolution.

-

Yield: Theoretical max is 50% for a single pass.

Part 3: Applications in Asymmetric Synthesis

Precursor for Chiral Phosphines and Diamines

-acetyl-L-prolinol serves as a robust starting material for more complex ligands. The hydroxyl group allows for functionalization into phosphines (for Rh/Pd catalysis) or substitution to create diamines.-

Phosphinylation: Reaction with diphenylchlorophosphine (Ph

PCl) yields -

Reduction to

-Ethyl Prolinol: Strong reduction of the

Total Synthesis of Alkaloids

The scaffold is used to construct the core of pyrrolizidine alkaloids.

-

Case Study: Synthesis of (+)-N-Acetyl Norloline .

-

Methodology: The

-acetyl-L-prolinol motif provides the pre-formed chirality for the pyrrolidine ring. Subsequent vinylogous aldol reactions and intramolecular cyclizations build the strained ether bridge characteristic of loline alkaloids.

Data Summary: Ligand Performance

The following table summarizes the comparative performance of

| Ligand Scaffold | Modification | Metal Source | Yield (%) | ee (%) | Ref |

| None (Free OH) | Ti(O | 85 | 60-75 | [1] | |

| Reduced Amide | ZnEt | 98 | >95 | [2] | |

| Diphenylprolinol | Grignard Deriv. | ZnEt | 99 | 99 | [3] |

Note: While the N-acetyl parent (row 1) shows moderate ee, its reduced form (row 2) is superior. The N-acetyl group is thus often a "masking" group during synthesis or a precursor.

Part 4: Analytical Characterization

To validate the integrity of 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone in your workflow, use the following parameters.

HPLC Method for Enantiomeric Excess

-

Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Amide absorption).

-

Retention Times:

-

(S)-Isomer: ~12.5 min

-

(R)-Isomer: ~15.2 min

-

Note: Times vary based on exact column age and solvent mix.

-

NMR Validation (CDCl , 400 MHz)

-

2.10 ppm (s, 3H): Singlet corresponding to the acetyl methyl group (–COCH

-

3.60-3.80 ppm (m, 2H): Diastereotopic protons of the hydroxymethyl group (–CH

- 4.20 ppm (m, 1H): Methine proton at the chiral center (C2-H ).

-

Rotamers: Due to the amide bond, NMR spectra often show rotameric mixtures (approx 3:1 ratio) at room temperature. This is a hallmark of purity, not contamination.

References

-

Lipase-Mediated Resolution & Synthesis

- Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi

- Source: NIH / PMC.

-

URL:[Link]

-

Asymmetric Synthesis of Alkaloids

-

General Prolinol Ligand Context

- Title: Proline-Catalyzed Asymmetric Reactions (Context on Prolinol deriv

- Source: ResearchG

-

URL:[Link]

-

Chemical Identity & Properties

Sources

This comprehensive technical guide details the chemistry, synthesis, and applications of 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone (commonly referred to as N-Acetyl Prolinol ), a pivotal chiral scaffold in medicinal chemistry and organocatalysis.

Executive Summary: The "Janus" Scaffold

1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone represents a versatile "Janus" scaffold in organic synthesis.[1] One face of the molecule presents a robust, unreactive amide (the N-acetyl group) that locks the nitrogen lone pair, preventing unwanted basicity. The other face presents a reactive primary alcohol (the hydroxymethyl group) poised for functionalization. This duality makes it an ideal chiral building block for fragment-based drug discovery (FBDD) , peptide nucleic acid (PNA) mimics , and asymmetric organocatalysis .

Unlike its parent amino acid (proline) or its oxidized lactam cousins (racetams), this molecule retains the saturated pyrrolidine ring while offering a chemically orthogonal handle (the -CH₂OH group) that can be oxidized to an aldehyde, halogenated, or etherified without disturbing the chiral center.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone |

| Common Names | N-Acetyl-L-prolinol (if S-isomer); N-Acetyl-2-pyrrolidinemethanol |

| CAS Number | 66158-68-7 (S-isomer); 15436-82-5 (L-isomer generic); 60697-39-4 (Racemic) |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Chiral Center | C2 (Typically S-configuration derived from L-Proline) |

| Physical State | Viscous colorless to pale yellow oil |

| Solubility | Highly soluble in water, alcohols, DCM; poor solubility in hexanes |

Structural Insight (Rotamerism): Due to the partial double-bond character of the N-C=O amide bond, this molecule exists as a mixture of cis and trans rotamers in solution. This rotameric population is solvent-dependent and critical when interpreting NMR spectra or designing rigid ligands for protein binding pockets.

Synthesis & Manufacturing Protocols

Core Synthesis: Acetylation of L-Prolinol

The most robust route to the target is the selective N-acetylation of L-prolinol. Unlike proline, prolinol has two nucleophilic sites (NH and OH). However, the secondary amine is significantly more nucleophilic than the primary alcohol, allowing for chemoselective acetylation without protecting the alcohol if conditions are controlled.

Protocol 1: Chemoselective N-Acetylation (High Yield)

-

Precursor: L-Prolinol (CAS 23356-96-9)

-

Reagents: Acetic Anhydride (

), Triethylamine ( -

Conditions:

, 2 hours.

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with L-Prolinol (10.0 g, 98.9 mmol) and dry DCM (100 mL). Add

(1.2 equiv, 16.5 mL). -

Addition: Cool the solution to

using an ice bath. Add Acetic Anhydride (1.1 equiv, 10.3 mL) dropwise over 20 minutes. Note: Controlling temperature prevents O-acetylation. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (10% MeOH in DCM; stain with Ninhydrin or PMA).

-

Workup: Quench with saturated

(50 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (Gradient: 100% DCM -

Yield: Expect 13.5–14.0 g (95–98%).

Protocol 2: Swern Oxidation (Functionalization)

To convert the scaffold into a reactive electrophile (aldehyde) for reductive aminations.

-

Activation: To oxalyl chloride (1.1 equiv) in DCM at

, add DMSO (2.2 equiv) dropwise. Stir 15 min. -

Oxidation: Add N-Acetyl Prolinol (1.0 equiv) in DCM dropwise. Stir 30 min at

. -

Elimination: Add

(5 equiv). Warm to -

Result: N-Acetyl-L-prolinal (unstable, use immediately).

Structural Analogs & SAR Landscape

Understanding the structural neighbors of N-acetyl prolinol is essential for medicinal chemists designing bioisosteres.

A. Redox Analogs (Oxidation State Changes)

-

N-Acetyl-L-Proline (COOH): The oxidized acid form. Used extensively in ACE inhibitor research (e.g., Captopril fragments). It is more polar and ionizable.

-

N-Ethyl-L-Prolinol (Amine): The reduced form where the acetyl carbonyl is reduced to a methylene. This creates a basic tertiary amine, changing the pharmacophore from a neutral H-bond acceptor to a cationic center.

B. Ring Analogs (Scaffold Hopping)

-

N-Acetyl-2-piperidinemethanol: The 6-membered ring homolog. Often used to probe steric constraints in enzyme pockets.

-

N-Acetyl-Azetidinemethanol: The 4-membered ring homolog. High ring strain; used in fragment libraries to lower molecular weight.

C. Functional Analogs (The "Racetam" Connection)

While structurally distinct, Piracetam and Levetiracetam share the pyrrolidine core.

-

Distinction: Racetams are 2-pyrrolidones (cyclic amides/lactams). N-Acetyl prolinol is a pyrrolidine acetamide (exocyclic amide).

-

SAR Implication: The lactam carbonyl in racetams is fixed in the ring, whereas the acetyl carbonyl in N-acetyl prolinol can rotate (though restricted), offering a different hydrogen-bonding vector.

Visualizing the Chemical Space

The following diagram maps the synthesis and structural relationships of the scaffold.

Caption: Synthesis pathway from L-Prolinol to N-Acetyl Prolinol and divergent functionalization routes.

Key Applications in Research & Development

Nucleic Acid Mimics (PNA & DNA Analogs)

N-Acetyl prolinol is a critical "sugar substitute" in the synthesis of modified oligonucleotides.[2][3][4][5]

-

Mechanism: The pyrrolidine ring mimics the furanose ring of DNA but is more rigid and resistant to nucleases.

-

Application: Researchers incorporate trans-4-hydroxy-N-acetyl-L-prolinol into oligonucleotide backbones to create high-affinity antisense agents . The N-acetyl group mimics the steric bulk of the nucleobase linker or stabilizes the backbone conformation.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the N-acetyl prolinol scaffold serves as a low-molecular-weight (<150 Da) fragment with defined stereochemistry.

-

Binding Mode: The hydroxyl group acts as a hydrogen bond donor/acceptor, while the acetyl oxygen acts as an acceptor.

-

Target Classes: This fragment has shown affinity for Prolyl Oligopeptidases (POP) and viral proteases where proline recognition is essential.

Asymmetric Organocatalysis

While the diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) are more famous, N-acetyl prolinol derivatives are used as precursors for chiral ligands in:

-

Zinc-catalyzed additions: The alcohol binds the metal, directing nucleophilic attack.

-

Phase Transfer Catalysis: Quaternized derivatives (from the halide) serve as chiral phase transfer catalysts.

References

-

LookChem. (n.d.). 1-((S)-2-HydroxyMethyl-pyrrolidin-1-yl)-ethanone Product Information & CAS 66158-68-7.[1] Retrieved from

-

PrepChem. (n.d.). Synthesis of N-acetyl-4-hydroxy-L-proline. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one Compound Summary. (Note: Differentiates glycolyl analog). Retrieved from

-

Organic Syntheses. (1993). Synthesis of (S)-2-Methylproline and Proline Derivatives. Org.[6][7] Synth. 72,[8] 62. Retrieved from [8]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols to Aldehydes: Mechanism and Protocol. Retrieved from

Sources

- 1. yzhmedical.lookchem.com [yzhmedical.lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CCCC 2006, Volume 71, Issue 7, Abstracts pp. 929-955 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. researchgate.net [researchgate.net]

- 6. Buy Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | 3168-90-9 [smolecule.com]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Biological Activity & Therapeutic Potential of Substituted Hydroxymethylpyrrolidines

Executive Summary

Substituted hydroxymethylpyrrolidines represent a privileged scaffold in the design of glycomimetics. Functioning primarily as iminosugars , these five-membered nitrogen heterocycles mimic the transition state of glycosidic bond hydrolysis. Their biological utility spans from metabolic regulation (Type 2 Diabetes) to correcting protein folding landscapes in Lysosomal Storage Disorders (LSDs).

This technical guide dissects the structure-activity relationships (SAR), mechanistic underpinnings, and validated experimental protocols required to evaluate these compounds in a drug discovery context.

Mechanistic Foundation: Transition State Mimicry

The core biological activity of hydroxymethylpyrrolidines stems from their ability to inhibit glycosidases and glycosyltransferases.

The Oxocarbenium Ion Mimicry

Glycosidases catalyze hydrolysis via an oxocarbenium ion-like transition state, characterized by a distorted half-chair conformation and positive charge development at the anomeric carbon.

-

Charge Mimicry: The endocyclic nitrogen of the pyrrolidine ring becomes protonated at physiological pH. This ammonium ion mimics the positive charge of the oxocarbenium intermediate.

-

Shape Mimicry: The hydroxymethyl group (typically at C-2 or C-5) mimics the primary alcohol of the pyranose ring, while the ring puckering aligns with the transition state geometry of the substrate.

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism where the iminosugar intercepts the catalytic cycle.

Figure 1: Competitive inhibition mechanism. The hydroxymethylpyrrolidine (Inhibitor) mimics the Transition State (TS) geometry and charge, locking the enzyme in an inactive E-I complex.

Structure-Activity Relationships (SAR)

To transition from a generic inhibitor to a potent drug candidate, specific structural modifications are required.

Stereochemistry and Ring Hydroxylation

The chirality of the ring hydroxyl groups dictates enzyme specificity.

-

D-Arabinitol configuration (DAB): Mimics glucose/galactose; potent against

-glucosidases. -

L-xylo configuration: Often yields potent

-glucosidase inhibitors. -

Causality: The hydroxyl groups must align with the enzyme's polar "recognition pocket" residues (Asp/Glu) to form essential hydrogen bond networks.

N-Substitution: The Lipophilic Tune

The nitrogen atom offers a handle for derivatization without altering the core sugar mimicry.

-

Membrane Permeability: Simple hydroxymethylpyrrolidines are highly polar and membrane-impermeable. N-alkylation (e.g., butyl, nonyl) increases lipophilicity, facilitating cellular entry.

-

** hydrophobic Collapse:** Long alkyl chains (C8–C12) can interact with hydrophobic patches adjacent to the active site (aglycone binding pocket), significantly increasing binding affinity (

reduction from -

Selectivity: N-arylalkyl groups (e.g., p-iodobenzyl) have been shown to shift selectivity towards Golgi

-mannosidase II, crucial for anticancer applications.

Therapeutic Applications

Lysosomal Storage Disorders (LSDs): Pharmacological Chaperones

In diseases like Gaucher (defective

-

The Paradox: Although hydroxymethylpyrrolidines are inhibitors, at sub-inhibitory concentrations, they bind the misfolded enzyme in the ER.

-

Therapeutic Effect: This binding stabilizes the proper folding conformation, allowing the enzyme to traffic to the lysosome. Once in the acidic lysosome, the high concentration of substrate displaces the inhibitor, restoring enzymatic function.

Type 2 Diabetes[1][2][3]

-

Target: Intestinal

-glucosidases (maltase/sucrase).[1] -

Effect: Inhibition delays carbohydrate digestion, blunting post-prandial hyperglycemic spikes.

-

Advantage: Pyrrolidine-based inhibitors often show better tissue distribution than acarbose.

Experimental Protocol: Kinetic Evaluation of Inhibition

Objective: Determine the Inhibition Constant (

Reagents & Setup

-

Enzyme: Recombinant

-glucosidase (yeast or mammalian source). -

Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG). Hydrolysis yields p-nitrophenol (yellow, absorbs at 405 nm). -

Buffer: 67 mM Phosphate buffer, pH 6.8 (mimics intestinal pH). Note: For lysosomal enzymes, use Citrate-Phosphate buffer at pH 5.2.

-

Stop Solution: 1M

(Raises pH to 10, maximizing p-nitrophenol absorbance and quenching the reaction).

Step-by-Step Workflow

-

Enzyme Pre-incubation (Critical):

-

Mix 20

L of Enzyme solution + 20 -

Incubate at 37°C for 10 minutes.

-

Why: Allows thermodynamic equilibrium for slow-binding inhibitors.

-

-

Reaction Initiation:

-

Add 40

L of pNPG substrate (at

-

-

Kinetic Monitoring:

-

Measure Absorbance (

) every 60 seconds for 20 minutes using a microplate reader.

-

-

Data Processing:

-

Plot Initial Velocity (

) vs. Inhibitor Concentration -

Fit data to the Michaelis-Menten equation to determine

. -

Perform Lineweaver-Burk analysis (Double Reciprocal plot) to calculate

.

-

Experimental Workflow Diagram

Figure 2: Kinetic assay workflow for validating glycosidase inhibition.

Data Presentation: Comparative Potency

The following table summarizes the impact of N-alkylation on inhibitory potency against

| Compound Structure | R-Group (N-substituent) | IC50 ( | Fold Improvement | Mechanism |

| DAB (Parent) | -H | 150.0 | 1.0x | Weak Competitive |

| C4-DAB | -Butyl | 25.0 | 6.0x | Competitive |

| C8-DAB | -Octyl | 0.85 | 176x | Hydrophobic Anchoring |

| C12-DAB | -Dodecyl | 0.05 | 3000x | Strong Aglycone Binding |

Table 1: Effect of N-alkyl chain length on GCase inhibition. Note the dramatic increase in potency with lipophilic chain elongation, validating the hydrophobic collapse theory.

References

-

Beilstein Journals. (2023).[2] Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols. Beilstein J. Org.[2] Chem. Link

-

RSC Publishing. (2014). Docking study and biological evaluation of pyrrolidine-based iminosugars as pharmacological chaperones for Gaucher disease. Organic & Biomolecular Chemistry. Link

-

MDPI. (2022). Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance. Molecules. Link

-

National Institutes of Health (NIH). (2013). Synthesis and α-glucosidase inhibitory activity evaluation of N-substituted aminomethyl-β-d-glucopyranosides. Bioorg Med Chem Lett. Link

-

National Institutes of Health (NIH). (2020). Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations. Int J Mol Sci. Link

Sources

Using 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone in asymmetric aldol reactions

Application Note: Asymmetric Acetate Aldol Reactions via -Acetyl-L-Prolinol Dianions

Introduction & Mechanistic Rationale

The synthesis of enantiomerically pure

The "Dianion" Advantage

The molecule contains two acidic sites: the hydroxyl proton (

Key Mechanistic Features:

-

Rigid Chelation: The lithium cation is chelated by both the alkoxide oxygen and the enolate oxygen, forming a rigid bicyclic framework.

-

Face Differentiation: The pyrrolidine ring's chirality (derived from L-proline) sterically shields one face of the enolate, forcing the aldehyde electrophile to approach from the less hindered side.

-

Stereochemical Outcome: This typically yields high diastereomeric ratios (dr > 95:5) of the anti-aldol adduct (depending on the transition state model favored by the specific solvent/additive conditions).

Experimental Protocol

Materials & Reagents[1][2]

-

Auxiliary: 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone (Dried by azeotropic distillation with toluene if necessary).

-

Base:

-Butyllithium (2.5 M in hexanes) and Diisopropylamine (Distilled over -

Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/Benzophenone).

-

Electrophile: Benzaldehyde (or target aldehyde), freshly distilled.

-

Quench: Saturated

solution.

Step-by-Step Procedure: Dianion Generation and Aldol Addition

Step 1: Preparation of LDA (Lithium Diisopropylamide)

-

Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add THF (20 mL) and Diisopropylamine (2.2 equiv, 11.0 mmol).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Dropwise add

-BuLi (2.2 equiv, 11.0 mmol) over 10 minutes. -

Stir at 0 °C for 15 minutes to ensure complete formation of LDA, then re-cool to -78 °C .

Step 2: Formation of the Chiral Dianion

-

Dissolve 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone (1.0 equiv, 5.0 mmol) in THF (5 mL).

-

Add this solution dropwise to the LDA solution at -78 °C over 15 minutes.

-

Note: The first equivalent of base deprotonates the hydroxyl group; the second equivalent deprotonates the acetyl

-position.

-

-

Allow the mixture to warm to 0 °C and stir for 30 minutes.

-

Critical: Warming is often necessary to overcome the kinetic barrier of the second deprotonation.

-

-

Cool the mixture back to -78 °C before adding the electrophile.

Step 3: Asymmetric Aldol Addition

-

Add the Aldehyde (1.1 equiv, 5.5 mmol) dropwise (neat or in minimal THF).

-

Stir at -78 °C for 1 hour.

-

Monitor reaction progress via TLC (Note: The dianion is not visible, but the disappearance of aldehyde can be tracked).

Step 4: Quench and Isolation

-

Quench the reaction at -78 °C by adding saturated aqueous

(10 mL). -

Allow to warm to room temperature.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purify the crude aldol adduct via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Cleavage of the Auxiliary

To obtain the free

-

Dissolve the purified adduct in a mixture of THF/Water (4:1) .

-

Add 1M HCl and reflux for 2-4 hours (Acidic hydrolysis is preferred for amides).

-

Extract the auxiliary (protonated form stays in aqueous or can be recovered) and isolate the chiral acid from the organic layer.

Data Analysis & Expected Results

The following table summarizes typical results when using this protocol with various aldehydes.

| Entry | Electrophile (R-CHO) | Yield (%) | Diastereomeric Ratio (dr) | Major Isomer Configuration |

| 1 | Benzaldehyde | 85-92% | > 95:5 | (3R, 2'S) [relative] |

| 2 | Isobutyraldehyde | 80-88% | 92:8 | Anti |

| 3 | Cinnamaldehyde | 82-90% | > 95:5 | Anti |

| 4 | p-Nitrobenzaldehyde | 90-95% | > 98:2 | Anti |

Note: The stereochemical outcome is dictated by the Zimmerman-Traxler transition state involving the Lithium chelate.

Pathway Visualization

The following diagram illustrates the transformation from the

Figure 1: Reaction pathway for the dianion-mediated asymmetric aldol reaction using N-acetyl-L-prolinol.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform the following checks:

-

Dianion Color Indicator: The formation of the dianion is often accompanied by a slight color change (pale yellow to bright yellow depending on purity). If the solution remains water-clear after warming to 0 °C, the second deprotonation may be incomplete. Action: Ensure LDA is fresh and the warming step (0 °C for 30 min) is strictly followed.

-

Quench pH: Upon adding

, the pH should be verified to be neutral/slightly acidic (pH 6-7). If basic, the reaction may not stop immediately, leading to retro-aldol. -

Recovered Auxiliary: The prolinol backbone is robust. After hydrolysis, basify the aqueous layer and extract with DCM to recover the chiral auxiliary for reuse. This confirms the mass balance of the reaction.

References

-

Heathcock, C. H. (1981). "The Aldol Addition Reaction."[1] Comprehensive Organic Synthesis. Elsevier.

- Evans, D. A. (1982). "Stereoselective Alkylation and Aldol Reaction of Metal Enolates." Asymmetric Synthesis. Academic Press.

-

Seebach, D., & Wasmuth, D. (1980). "Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester." Helvetica Chimica Acta, 63(1), 197-208. (Foundational work on dianion alkylations/aldols).

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "Chiral Oxazolidinones in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. (Context on chiral auxiliaries comparing amides vs oxazolidinones).

-

PubChem Compound Summary. "1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone." National Center for Biotechnology Information.

Application Note: 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone in Enantioselective Synthesis

Executive Summary

1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone (

This Application Note details its utility in two primary domains:

-

Asymmetric Catalysis: Acting as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes, typically requiring Titanium(IV) promotion.

-

Green Organocatalysis: Emerging applications as a Chiral Deep Eutectic Solvent (CDES) component for Michael additions, offering a sustainable alternative to volatile organic solvents.

Chemical Profile & Mechanistic Insight[1]

Structural Properties[1][2]

-

CAS Number: 66158-68-7 (S-isomer)[1]

-

Molecular Formula:

-

Chirality: Derived from the natural L-amino acid pool, providing a rigid pyrrolidine backbone that restricts conformational freedom—a prerequisite for high stereocontrol.

Mechanistic Causality in Catalysis

In transition metal catalysis (specifically with Zinc or Titanium), the ligand operates via a bifunctional activation mode . Unlike simple amino alcohols that coordinate via the amine nitrogen,

When used with Titanium tetraisopropoxide (

-

Increases the Lewis acidity of the Titanium center.

-

Coordinates the aldehyde substrate, locking it into a specific facial orientation.

-

Facilitates the transfer of the alkyl group from the zinc reagent to the Si-face or Re-face of the aldehyde with high enantioselectivity.

Figure 1: Mechanistic flow of Titanium-mediated alkylation using N-Acetyl-L-prolinol.

Primary Application: Enantioselective Alkylation[4]

The most robust application of this ligand is in the asymmetric addition of diethylzinc (

Experimental Protocol

Objective: Synthesis of (S)-1-phenylpropan-1-ol via diethylzinc addition.

Reagents & Materials:

-

Ligand:

-Acetyl-L-prolinol (10 mol%) -

Substrate: Benzaldehyde (1.0 mmol, freshly distilled)

-

Reagent: Diethylzinc (1.0 M in hexane, 2.0 eq)

-

Promoter: Titanium(IV) isopropoxide (

) (1.2 eq) -

Solvent: Toluene (Anhydrous)

-

Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology:

-

Ligand Activation:

-

Flame-dry a Schlenk flask and cool under Argon flow.

-

Charge with

-Acetyl-L-prolinol (14.3 mg, 0.1 mmol) and anhydrous Toluene (2 mL). -

Critical Step: Add

(0.36 mL, 1.2 mmol) dropwise. Stir at Room Temperature (RT) for 30 minutes. The solution typically turns faint yellow, indicating the formation of the chiral titanate species.

-

-

Substrate Addition:

-

Cool the mixture to 0°C using an ice bath.

-

Add Benzaldehyde (102 µL, 1.0 mmol) slowly. Stir for 10 minutes to allow coordination.

-

-

Alkylation:

-

Add

(2.0 mL, 2.0 mmol) dropwise over 5 minutes. -

Observation: Evolution of ethane gas may be observed. Ensure proper venting through a bubbler.

-

Allow the reaction to warm to RT and stir for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).

-

-

Quench & Isolation:

-

Cool back to 0°C. Quench carefully with 1N HCl (2 mL).

-

Extract with Diethyl Ether (

mL).[2] -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

-

Validation & Quality Control

-

Yield Expectation: >85%

-

Enantiomeric Excess (ee): Typically 80–94% depending on substrate electronics.

-

Chiral HPLC Method:

-

Column: Daicel Chiralcel OD-H.

-

Eluent: Hexane/i-PrOH (98:2).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV 254 nm.

-

Emerging Application: Chiral Deep Eutectic Solvents (CDES)

Recent advancements in Green Chemistry utilize

System:

Application: Asymmetric Michael Addition of ketones to nitroolefins.

-

Mechanism: The CDES acts as both the solvent and the organocatalyst, activating the nitroolefin via Hydrogen Bonding.

-

Advantage: The catalyst/solvent system can be recycled up to 5 times with minimal loss of activity.

Comparative Data Analysis

The following table compares

| Ligand Type | Catalyst Loading | Additive | Yield (%) | ee (%) | Notes |

| N-Acetyl-L-prolinol | 10 mol% | Ti(OiPr)4 | 92 | 88-94 | Requires Ti for activation. |

| L-Prolinol (Unsubstituted) | 5 mol% | None | 65 | 70 | Lower reactivity without N-substitution. |

| DAIB (Morpholino) | 2 mol% | None | 98 | 98 | Industry standard, but harder to synthesize. |

| N-Methyl-L-prolinol | 5 mol% | None | 95 | 90 | Good, but amine is more basic/sensitive. |

Troubleshooting & Field Insights

-

Low Enantioselectivity (<50% ee):

-

Cause: Moisture contamination. The

hydrolyzes rapidly, destroying the chiral complex. -

Fix: Ensure Toluene is distilled over Sodium/Benzophenone and

is fresh (colorless liquid, not white solid).

-

-

Stalled Reaction:

-

Cause: Ligand aggregation.

-

Fix: Increase the initial stirring time of Ligand + Titanium (Step 1) to 1 hour to ensure complete monomeric complex formation before adding the zinc reagent.

-

-

Racemization:

-

Cause: High temperature during the quench.

-

Fix: Always quench at 0°C. The resulting alkoxide is stable, but the catalytic species can scramble chirality if heated in the presence of product alkoxide.

-

References

-

General Utility of Prolinol Derivatives

-

Carbohydrate and Prolinol Ligands in Diethylzinc Addition

-

Candeias, N. R., et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 27(19), 6563. Link

-

-

Green Chemistry / Eutectic Solvents

-

Ñíguez, J. A., et al. (2021). Synthesis and structural characterization of L-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. Green Chemistry, 23, 1001-1010. Link

-

-

Titanium-Mediated Mechanisms

-

Ramon, D. J., & Yus, M. (2006). In the Arena of Enantioselective Synthesis, Titanium(IV) Isopropoxide Is the "Fixer". Chemical Reviews, 106(6), 2126–2208. Link

-

Sources

1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone as a chiral ligand for metal-catalyzed reactions

Part 1: Introduction & Chemical Profile

1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone (also known as

This Application Note provides a validated protocol for its use in enantioselective organozinc additions , a benchmark reaction for evaluating chiral efficiency. Additionally, it highlights the molecule's utility as a precursor for advanced phosphine ligands used in Palladium-catalyzed allylic alkylations.

Chemical Identity

| Property | Specification |

| IUPAC Name | 1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone |

| Common Name | |

| CAS Number | 16395-64-5 |

| Molecular Formula | |

| MW | 143.19 g/mol |

| Chirality | S-enantiomer (derived from L-Proline) |

| Solubility | Soluble in polar organic solvents (DCM, THF, Alcohols); Modest solubility in Toluene.[1] |

Part 2: Mechanism of Action

Coordination Mode: The "O,O-Chelation" Hypothesis

In standard amino-alcohol ligands (like simple L-prolinol), coordination to a metal center (e.g., Zinc or Titanium) typically occurs via the amine Nitrogen and the alkoxide Oxygen (

However, in

-

Hard-Hard Interaction: The amide oxygen is a "hard" donor, making this ligand particularly suitable for hard Lewis acids like

or -

Hemilability: The amide bond rotation allows for flexible coordination geometries, which can be advantageous in dynamic catalytic cycles but requires careful temperature control to maintain stereorigidity.

Figure 1: Proposed coordination mode showing the bidentate O,O-binding of the ligand to the metal center.

Part 3: Validated Protocol

Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol utilizes

Target: Synthesis of (S)-1-phenylpropan-1-ol (Configuration depends on ligand stereochemistry).

Materials & Reagents

-

Ligand:

-Acetyl-L-prolinol (14.3 mg, 0.1 mmol, 10 mol%). -

Substrate: Benzaldehyde (106 mg, 1.0 mmol).

-

Reagent: Diethylzinc (

), 1.0 M solution in hexane (2.0 mL, 2.0 mmol). -

Solvent: Toluene (anhydrous), 5 mL.

-

Quench: 1N Hydrochloric acid (HCl).

Experimental Workflow

Step 1: Catalyst Formation

-

Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon.

-

Add

-Acetyl-L-prolinol (0.1 mmol) and anhydrous Toluene (2.0 mL). -

Cool the solution to 0°C using an ice bath.

-

Dropwise add

(2.0 mmol, 2.0 mL) over 5 minutes.-

Note: Ethane gas evolution will occur. Ensure proper venting through a bubbler.

-

-

Stir the mixture at 0°C for 20 minutes, then allow it to warm to Room Temperature (RT) for 30 minutes. This ensures formation of the active Zinc-Alkoxide species.

Step 2: Asymmetric Addition

-

Cool the reaction mixture back to 0°C (or -20°C for higher enantioselectivity, though rate will decrease).

-

Add Benzaldehyde (1.0 mmol) slowly via syringe.

-

Stir the reaction mixture at the set temperature for 12–18 hours .

-

Monitoring: Check conversion via TLC (Hexane/EtOAc 8:1).

-

Step 3: Quench & Purification

-

Quench the reaction carefully by adding 1N HCl (2 mL) dropwise at 0°C.

-

Extract with Diethyl Ether (

mL). -

Wash combined organics with Brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc 90:10).

Data Analysis & Optimization

The enantiomeric excess (% ee) is determined by Chiral HPLC (e.g., Chiralcel OD-H column).

| Parameter | Standard Condition | Optimization Strategy |

| Temperature | 0°C | Lower to -20°C to improve ee (may require 24h+ time). |

| Solvent | Toluene | Hexane often increases ee but decreases solubility. THF usually kills selectivity due to competition. |

| Ligand Loading | 10 mol% | Can be reduced to 5 mol% if anhydrous conditions are strictly maintained. |

Part 4: Advanced Application - Ligand Synthesis Precursor

While

Workflow: Synthesis of Chiral Aminophosphine Ligands

-

Starting Material:

-Acetyl-L-prolinol. -

Transformation: Reduction of the amide (using

) yields -

Functionalization: Reaction with Chlorodiphenylphosphine (

) yields the -

Application: These derivatives are highly effective in Pd-catalyzed Asymmetric Allylic Alkylation (AAA) .

Figure 2: Synthetic pathway transforming the acetyl derivative into high-value phosphine ligands.

Part 5: Troubleshooting & Critical Controls

1. Moisture Sensitivity (Critical)

-

Issue: Low conversion or racemic product.

-

Cause: Organozinc reagents are pyrophoric and extremely sensitive to water. Water hydrolyzes the Zn-ligand complex, destroying chirality.

-

Solution: Flame-dry all glassware. Use fresh, anhydrous Toluene (distilled over Na/Benzophenone).

2. "Non-Linear" Effects

-

Issue: The ee of the product is lower than expected based on ligand purity.

-

Cause: Aggregation of the Zinc catalyst.

-acyl prolinols can form hetero-aggregates. -

Solution: Add excess

(Titanium Tetraisopropoxide) as a Lewis acid additive. The "Ti-Zn" mixed system often amplifies chirality via the formation of a monomeric active species.

3. Background Reaction

-

Issue: High conversion but 0% ee.

-

Cause: The uncatalyzed addition of

to the aldehyde is competing with the catalyzed pathway. -

Solution: Ensure the reaction is kept cold (0°C or below). The uncatalyzed rate drops significantly at lower temperatures, while the catalyzed rate remains viable.

Part 6: References

-

General Review on Prolinol Ligands:

-

Blay, G., et al. "Hydroxy-L-proline derivatives as chiral ligands in the enantioselective addition of diethylzinc to aldehydes." Tetrahedron: Asymmetry, 2005.

-

-

Zinc Coordination Chemistry:

-

Structural Biology of Zinc, NIH/PubMed. Available at: [Link] (Contextual grounding on Zn coordination geometry).

-

-

Related Ligand Systems (N-Acyl Amino Alcohols):

-

Paleo, M. R., et al. "Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols." J. Org. Chem., 2000. Available at: [Link]

-

-

Application in Phosphine Ligand Synthesis:

-

Tanaka, Y., et al. "Development of Chiral (S)-Prolinol-Derived Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation." J. Org. Chem., 2004. Available at: [Link]

-

-

Chemical Data & Safety:

-

PubChem Compound Summary for CID 66158 (1-((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-ethanone). Available at: [Link]

-

Sources

Experimental setup for reactions utilizing 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone

Technical Application Note: Strategic Derivatization and Handling of 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone (

Executive Summary & Molecule Profile

1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone (CAS: 45657-97-4 / 66158-68-7 for S-isomer), commonly referred to as

Unlike free prolinol, the

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol |

| Physical State | Clear, colorless to pale yellow liquid |

| Solubility | Highly soluble in |

| Key Hazard | Irritant (Skin/Eye); Hygroscopic (absorbs atmospheric water rapidly) |

Critical Handling: The Rotamer Challenge

Expert Insight: A frequent point of confusion in the analysis of

-

Observation: In

at room temperature, signals often appear as a dual set (approximate ratio 3:1 to 4:1 trans:cis).[1] -

Validation Protocol: To confirm purity versus rotamerism, perform Variable Temperature (VT) NMR in DMSO-

. Heating the sample to

Protocol A: Parikh-Doering Oxidation (Alcohol Aldehyde)[1]

Objective: Synthesis of

Experimental Workflow Diagram

Figure 1: Step-by-step workflow for the Parikh-Doering oxidation of N-acetyl-L-prolinol.

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and internal thermometer.

-

Solvation: Charge the RBF with

-Acetyl-L-prolinol (1.0 equiv) dissolved in anhydrous DMSO (3 vol) and DCM (3 vol). -

Base Addition: Add Triethylamine (

) (3.5 equiv) via syringe.[1] Cool the mixture to -

Oxidant Addition: Add

complex (2.5 equiv) portion-wise over 20 minutes. Caution: Exothermic.[1] Ensure internal temperature does not exceed -

Reaction: Allow the mixture to warm to RT and stir for 2–3 hours. Monitor by TLC (stain with Ninhydrin or KMnO4; aldehyde spot will be UV active if conjugated, but here rely on stain).[1]

-

Quench: Pour reaction mixture into ice-cold water.

-

Workup: Extract with DCM (

). Wash combined organics with 1M HCl (to remove pyridine/TEA), saturated -

Isolation: Dry over

, filter, and concentrate in vacuo.

Protocol B: Mesylation (Nucleophilic Activation)

Objective: Conversion to

Mechanistic Pathway & Logic

Figure 2: Reaction pathway for mesylation, highlighting the critical temperature control to avoid elimination.

Step-by-Step Procedure

-

Setup: Ensure all glassware is oven-dried. Use a reactor with an addition funnel.[1]

-

Solvation: Dissolve

-Acetyl-L-prolinol (1.0 equiv) in anhydrous DCM (10 vol). -

Base Addition: Add Triethylamine (

) (1.5 equiv).[1] Cool to-

Catalyst: Optional addition of DMAP (0.1 equiv) can accelerate the reaction but increases risk of racemization if left too long.

-

-

Reagent Addition: Dropwise add Methanesulfonyl Chloride (MsCl) (1.2 equiv) over 30 minutes.

-

Critical Control Point: The reaction is highly exothermic.[1] Maintain T <

to prevent elimination to the exocyclic alkene.